molecular formula C14H16N2 B12893566 Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)- CAS No. 383889-16-5

Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)-

Cat. No.: B12893566
CAS No.: 383889-16-5
M. Wt: 212.29 g/mol
InChI Key: JYQRFODKKNVNNJ-UHFFFAOYSA-N
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Description

Chemical Classification and IUPAC Nomenclature

The compound belongs to the hydrazone subclass of Schiff bases, characterized by a generalized R1R2C=N-NR3R4 structure. Its IUPAC name, 1-(1H-pyrrol-2-yl)-N-(2,4,6-trimethylphenyl)methanimine , reflects the methanimine group (-CH=N-) bridging the 2,4,6-trimethylphenyl (mesityl) and pyrrole moieties. Key structural parameters include:

Property Value Source
Molecular formula C₁₄H₁₆N₂
Molecular weight 212.29 g/mol
Crystal system Monoclinic
Space group P21/c
Torsion angle (C=N-C) 176.2°

The mesityl group’s steric bulk enhances thermal stability, while the pyrrole ring’s π-conjugation facilitates electron delocalization during metal coordination.

Historical Context in Schiff Base Chemistry

Schiff bases, first reported by Hugo Schiff in 1864, revolutionized coordination chemistry by providing tunable ligands for metal complexation. Benzenamine derivatives like this compound emerged in the late 20th century as researchers sought ligands with mixed-donor sites (e.g., imine and pyrrole) to stabilize unusual oxidation states in metals. The incorporation of pyrrole, a heterocycle found in natural porphyrins, allowed biomimetic studies of metalloenzyme active sites. Early syntheses focused on aldol condensation in ethanol, but modern protocols employ microwave-assisted reactions to reduce tautomerization side products.

Significance in Coordination Chemistry and Ligand Design

This Schiff base exhibits bidentate (N,N) or tridentate (N,N,O) binding modes, depending on reaction conditions. In copper(II) complexes, it forms square-planar geometries with bond lengths of 1.98–2.02 Å for Cu-N(imine) and 1.94 Å for Cu-N(pyrrole). Comparative studies of its metal complexes reveal enhanced catalytic activity in oxidation reactions:

Metal complex Application Efficiency (%) Reference
[Cu(L)(bipy)] Styrene epoxidation 89
[Ni(L)] Cyclohexane hydroxylation 76
[Zn(L)] Photocatalytic CO₂ reduction 68

Properties

CAS No.

383889-16-5

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

1-(1H-pyrrol-2-yl)-N-(2,4,6-trimethylphenyl)methanimine

InChI

InChI=1S/C14H16N2/c1-10-7-11(2)14(12(3)8-10)16-9-13-5-4-6-15-13/h4-9,15H,1-3H3

InChI Key

JYQRFODKKNVNNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=CC2=CC=CN2)C

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation of Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)- typically involves a condensation reaction between:

This reaction forms the imine linkage (Schiff base) under mild conditions, often catalyzed by a small amount of acid to facilitate the condensation.

Detailed Experimental Procedure

A representative procedure reported in the literature is as follows:

  • Reagents and Conditions:

    • Pyrrole-2-carbaldehyde (400 mg, 5 mmol)
    • 2,4,6-trimethylaniline (680 mg, 7 mmol)
    • Anhydrous ethanol (20 mL) as solvent
    • p-Toluenesulfonic acid (10 mg) as acid catalyst
    • Room temperature stirring
  • Process:

    • Dissolve pyrrole-2-carbaldehyde and 2,4,6-trimethylaniline in anhydrous ethanol.
    • Add p-toluenesulfonic acid to catalyze the condensation.
    • Stir the reaction mixture at room temperature.
    • Monitor the reaction progress by thin-layer chromatography (TLC) until the aldehyde is completely consumed.
    • Cool the solution to 4°C to induce crystallization.
    • After 2 days, crystalline product forms.
    • Isolate the product by filtration or decantation.
  • Yield: Approximately 84% (890 mg).

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the amine nitrogen on the aldehyde carbonyl carbon, followed by elimination of water to form the imine bond (C=N). The acid catalyst protonates the carbonyl oxygen, increasing electrophilicity and facilitating the condensation.

Purification and Characterization

  • The product crystallizes from ethanol upon cooling.
  • Characterization includes:
    • X-ray crystallography confirming E configuration and molecular conformation.
    • NMR spectroscopy to confirm imine formation.
    • Melting point and elemental analysis for purity.

Preparation of Starting Materials

Synthesis of 2,4,6-Trimethylaniline

2,4,6-Trimethylaniline is commercially important and can be synthesized by:

This method offers high purity (>99%) and yields above 95%, with lower cost and better product quality compared to older iron powder reduction methods.

Preparation of Pyrrole-2-carbaldehyde

Pyrrole-2-carbaldehyde is typically prepared by formylation of pyrrole at the 2-position using methods such as the Vilsmeier-Haack reaction or other electrophilic substitution techniques. This aldehyde is commercially available or synthesized as needed for Schiff base formation.

Comparative Data Table of Preparation Parameters

Parameter Details Reference
Amine used 2,4,6-Trimethylaniline
Aldehyde used Pyrrole-2-carbaldehyde
Solvent Anhydrous ethanol
Catalyst p-Toluenesulfonic acid (acid catalyst)
Reaction temperature Room temperature
Reaction time Until aldehyde consumed (monitored by TLC)
Crystallization temperature 4°C
Yield 84%
Purity >99% (starting amine purity)
Starting amine synthesis Nitration of mesitylene + catalytic hydrogenation

Research Findings and Notes

  • The Schiff base exhibits a stable E configuration around the imine bond, confirmed by X-ray crystallography.
  • The dihedral angle between the aromatic ring and the pyrrole ring is significant, influencing molecular packing and hydrogen bonding in the crystal lattice.
  • The reaction is efficient under mild conditions without the need for harsh reagents or elevated temperatures.
  • The use of p-toluenesulfonic acid as a catalyst is effective in promoting imine formation without side reactions.
  • The purity and yield of the final compound depend strongly on the quality of the starting 2,4,6-trimethylaniline, which itself benefits from improved synthetic methods involving catalytic hydrogenation.

Chemical Reactions Analysis

Oxidation Reactions

The imine group undergoes oxidation to form N-oxide derivatives. This reaction is critical for modifying electronic properties in coordination chemistry:

  • Oxidizing agents : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), peracids (e.g., mCPBA)

  • Conditions : Mild acidic or neutral conditions at 25–60°C

  • Product : N-oxide derivatives with enhanced electrophilicity.

Reaction TypeReagents/ConditionsProductKey Findings
OxidationH<sub>2</sub>O<sub>2</sub>, 40°CN-OxideStabilizes metal complexes; alters redox behavior.

Reduction Reactions

The imine bond is reduced to a secondary amine, enabling access to novel amine derivatives:

  • Reducing agents : Sodium borohydride (NaBH<sub>4</sub>), lithium aluminum hydride (LiAlH<sub>4</sub>)

  • Conditions : Anhydrous ethanol or THF under inert atmosphere

  • Product : N-((1H-Pyrrol-2-yl)methyl)-2,4,6-trimethylaniline.

Reaction TypeReagents/ConditionsProductKey Findings
ReductionNaBH<sub>4</sub>, EtOH, 0°CSecondary amineImproves solubility in polar solvents.

Substitution Reactions

Electrophilic substitution occurs at the aromatic rings, particularly at the para positions of the trimethylaniline moiety:

  • Reagents : Halogens (Br<sub>2</sub>/FeBr<sub>3</sub>), alkyl halides (R-X)

  • Conditions : Lewis acid catalysts, elevated temperatures (50–80°C)

  • Product : Halogenated or alkylated derivatives.

Reaction TypeReagents/ConditionsProductKey Findings
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>, 60°C4-Bromo derivativeEnhances steric bulk for catalytic applications.

Coordination with Metal Ions

The compound acts as a bidentate ligand, coordinating via the imine nitrogen and pyrrole nitrogen:

  • Metals : Cu(II), Fe(III), Zn(II)

  • Conditions : Room temperature in ethanol/water mixtures

  • Product : Stable octahedral or tetrahedral complexes .

Metal IonCoordination GeometryApplication
Cu(II)Square planarCatalyzes oxidation of alkanes.
Fe(III)OctahedralUsed in biomimetic studies .

Hydrogen Bonding and Dimerization

In solid-state, the compound forms centrosymmetric dimers via N–H···N hydrogen bonds between the pyrrole NH and imine nitrogen:

ParameterValue
N–H···N distance2.89 Å
Bond angle169°

This dimerization enhances thermal stability and influences reactivity in solution .

Synthetic Mechanism

The compound is synthesized via acid-catalyzed condensation:

  • Reactants : Pyrrole-2-carbaldehyde + 2,4,6-trimethylaniline

  • Catalyst : p-Toluenesulfonic acid (10 mg in 20 mL ethanol)

  • Conditions : Stirred at 25°C for 24 hours, yielding 84% crystalline product .

Structural Influence on Reactivity

  • Trimethyl groups : Increase steric hindrance, slowing electrophilic substitution but stabilizing metal complexes.

  • Imine linkage : Facilitates redox activity and ligand behavior .

Scientific Research Applications

N-((1H-Pyrrol-2-yl)methylene)-2,4,6-trimethylaniline has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism by which N-((1H-Pyrrol-2-yl)methylene)-2,4,6-trimethylaniline exerts its effects involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological activities. The specific molecular targets and pathways depend on the metal ion and the biological context.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Compound Name Substituents on Benzene Ring Schiff Base Group Molecular Formula Key Properties/Applications Reference
Target Compound 2,4,6-trimethyl Pyrrol-2-ylmethylene C₁₄H₁₈N₂ High steric hindrance; potential ligand for transition metals .
trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline 2,6-diisopropyl Pyridin-2-ylmethylene C₁₉H₂₄N₂ Bulky substituents enhance thermal stability; used in asymmetric catalysis .
Benzenamine, 3,5-dimethyl-N-[(2-methyl-1H-indol-3-yl)methylene] 3,5-dimethyl Indol-3-ylmethylene C₁₈H₁₈N₂ Indole moiety enables fluorescence properties; potential sensor applications .
2,4,6-Trimethylaniline (Mesidine) 2,4,6-trimethyl None (primary amine) C₉H₁₃N Precursor for Grubbs catalysts and dyes .

Key Observations :

  • Steric Effects : The 2,4,6-trimethyl substitution in the target compound and mesidine creates significant steric hindrance, reducing nucleophilicity compared to less substituted analogs like 3,5-dimethyl derivatives .
  • Electronic Effects : The pyrrole group in the target compound is electron-rich, whereas pyridine-based analogs (e.g., ) are electron-deficient, altering their coordination behavior with metal ions.

Heterocyclic Variations in the Schiff Base

Heterocycle Type Example Compound Electronic Character Reactivity/Applications Reference
Pyrrole Target Compound Electron-rich Forms stable complexes with Lewis acids; used in supramolecular chemistry .
Pyridine (E)-N-(2,6-Diisopropylphenyl)-1-(pyridin-2-yl)methanimine Electron-deficient Effective ligand for palladium catalysts in cross-coupling reactions .
Indole Benzenamine, 3,5-dimethyl-N-[(2-methyl-1H-indol-3-yl)methylene] Moderately electron-rich Exhibits photoluminescence; explored in optoelectronic materials .

Key Observations :

  • Pyridine-based Schiff bases are more resistant to hydrolysis due to their electron-withdrawing nature, whereas pyrrole derivatives may undergo faster degradation under acidic conditions .
  • Indole-containing analogs leverage π-conjugation for optical applications, a feature absent in the target compound .

Thermodynamic and Solubility Data

Limited experimental data are available for the target compound, but comparisons can be inferred from its parent amine (mesidine) and analogs:

  • Mesidine : Boiling point = 234°C; vapor pressure = 0.02 kPa at 25°C .
  • Pyridine-Based Analog (e.g., ): Higher thermal stability (decomposition >300°C) due to aromatic pyridine and bulky substituents .
  • Solubility : The target compound is likely less polar than pyridine derivatives but more soluble in organic solvents than mesidine due to the imine group .

Biological Activity

Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)-, also known as 2,4,6-trimethyl-N-(pyrrol-2-ylidenemethyl)aniline, is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological evaluations.

  • Molecular Formula : C14H16N2
  • Molecular Weight : 212.290 g/mol
  • CAS Number : 383889-16-5
  • Structural Characteristics : The compound features a pyrrole ring and an imine functional group which are critical for its biological activity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)- involves the condensation reaction between 2,4,6-trimethylaniline and pyrrole derivatives. The resulting compound exhibits a unique structure that is pivotal for its interaction with biological targets.

Key Findings from SAR Studies:

  • Pyrrole Ring Contribution : The presence of the pyrrole moiety significantly enhances the compound's ability to interact with biological systems.
  • Imine Bond Stability : The E configuration at the imine double bond contributes to the stability of the molecule in physiological conditions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of Benzenamine derivatives against various bacterial strains. For instance:

  • Minimum Inhibitory Concentrations (MICs) : Some derivatives have shown MICs in the range of 8–128 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Pseudomonas aeruginosa .

Antitumor Activity

The compound has also been evaluated for its antitumor properties:

  • Cell Line Studies : In vitro tests on human lung cancer cell lines (A549, HCC827) demonstrated significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted by Liu et al. investigated a series of aniline derivatives including Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)-. The results indicated that several compounds exhibited promising antibacterial activity with low MIC values against clinically relevant strains .

Case Study 2: Antitumor Properties

In another study focused on the antitumor activity of related compounds, it was found that certain derivatives effectively inhibited cell growth in both 2D and 3D cultures. The compounds demonstrated higher efficacy in monolayer cultures compared to spheroid models .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 RangeReference
AntimicrobialStaphylococcus aureus8–128 μg/mL
Bacillus subtilis8–128 μg/mL
Pseudomonas aeruginosa8–128 μg/mL
AntitumorA549 (lung cancer)IC50 ~6.26 μM
HCC827 (lung cancer)IC50 ~6.48 μM

Q & A

Q. What are the recommended synthetic routes for Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)-, and how can reaction conditions be optimized?

The compound is synthesized via Schiff base condensation between 2,4,6-trimethylaniline and pyrrole-2-carbaldehyde. Key steps:

  • Reaction Setup : Conduct under inert atmosphere (N₂/Ar) in ethanol or methanol. Use catalytic acetic acid (1–5 mol%) to protonate the amine and facilitate imine formation.
  • Optimization :
    • Solvent : Polar aprotic solvents (e.g., THF) may improve yield but require longer reflux times.
    • Temperature : Reflux at 70–80°C for 6–12 hours.
    • Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) to track reaction progress.
  • Yield : Typically 60–70%. Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).
    Reference : Structural analogs suggest Schiff base formation is efficient under these conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm for pyrrole; δ 2.1–2.4 ppm for methyl groups). The imine proton (C=N–H) appears at δ 8.3–8.5 ppm.
    • ¹³C NMR : Confirm the imine carbon (C=N) at δ 150–160 ppm.
  • IR Spectroscopy : C=N stretch at ~1600 cm⁻¹; N–H (pyrrole) at ~3400 cm⁻¹.
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matches the molecular formula (C₁₄H₁₇N₂).
  • UV-Vis : π→π* transitions (λₐᵦₛ ~270–300 nm) for electronic structure analysis.
    Reference : Similar Schiff bases exhibit diagnostic peaks in these ranges .

Q. What are the stability and storage conditions for this compound?

  • Stability : Sensitive to oxidation and hydrolysis. Decomposes under prolonged UV exposure.
  • Storage : Airtight containers under inert gas (N₂/Ar) at –20°C. Protect from light and moisture.
  • Handling : Use gloveboxes for long-term storage. Stabilizers like BHT (0.1% w/w) can mitigate oxidation.
    Reference : Stability protocols align with related N-substituted anilines .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during structural determination?

  • Refinement Tools : Use SHELXL for high-resolution refinement. Check for twinning (Hooft/Y parameter) and disorder using PLATON.
  • Data Quality : Ensure data-to-parameter ratio >10. Aim for R₁ < 0.05 and wR₂ < 0.15.
  • Validation : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G*). Discrepancies >0.02 Å may indicate data artifacts.
    Reference : SHELX-based refinement is standard for small-molecule crystallography .

Q. What computational methods predict the compound’s electronic properties, and how do they compare with experimental data?

  • DFT Calculations :
    • HOMO-LUMO : Use Gaussian09 with B3LYP/6-31G* to calculate energy gaps (ΔE ~3–4 eV for similar Schiff bases).
    • Charge Distribution : Natural Bond Orbital (NBO) analysis identifies electron-rich pyrrole nitrogen.
  • Experimental Validation : Compare with cyclic voltammetry (redox potentials) and UV-Vis (λₐᵦₛ). Solvent effects (e.g., DCM vs. MeOH) may shift λₐᵦₛ by 10–20 nm.
    Reference : Computational-experimental alignment is critical for validating electronic models .

Q. How can tautomerism in the pyrrole-imine moiety be analyzed using dynamic NMR?

  • Variable-Temperature NMR : Acquire spectra from 25°C to –40°C in CD₂Cl₂. Observe coalescence of imine/pyrrole proton signals.
  • Kinetic Analysis : Use Eyring equation to calculate activation energy (ΔG‡). Typical ΔG‡ for tautomerism: 50–70 kJ/mol.
  • Computational Support : Transition-state modeling (IRC in Gaussian) confirms tautomerization pathways.
    Reference : Dynamic NMR is established for studying tautomeric equilibria in Schiff bases .

Q. What strategies optimize metal complex synthesis using this compound as a ligand?

  • Metal Coordination : React with Cu(II) or Ni(II) salts (e.g., CuCl₂·2H₂O) in ethanol/THF (1:1) at 60°C.
  • Stoichiometry : Use 1:1 (ligand:metal) ratio to avoid oligomerization.
  • Characterization :
    • ESI-MS : Detect [M+L]⁺ ions.
    • EPR : Confirm paramagnetic Cu(II) centers (g ~2.1).
      Reference : Schiff base-metal complexes are widely studied for catalytic applications .

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